molecular formula C15H20O6 B3334542 Deoxynivalenol-d1 solution CAS No. 919488-17-8

Deoxynivalenol-d1 solution

Cat. No.: B3334542
CAS No.: 919488-17-8
M. Wt: 297.32 g/mol
InChI Key: LINOMUASTDIRTM-IBDZHFLASA-N
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Description

Deoxynivalenol-d1 (DON-d1) is a stable isotope-labeled internal standard of deoxynivalenol (DON), a trichothecene mycotoxin produced by Fusarium species. DON-d1 is chemically synthesized by replacing one hydrogen atom in the DON structure with deuterium (²H), creating a molecular mass shift of +1 Da. This modification allows precise quantification of DON in complex matrices (e.g., food, biological samples) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by compensating for matrix effects and instrument variability . Its primary applications include:

  • Quantitative analysis: Used in stable isotope dilution assays (SIDA) for accurate measurement of DON in cereals, beer, and animal feed .
  • Toxicokinetic studies: Tracks DON metabolism and distribution in vivo without interference from endogenous compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,3S,7R,9R,10R,12S)-2-[deuterio(hydroxy)methyl]-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i5D/t5?,8-,9-,11-,12-,13-,14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINOMUASTDIRTM-IBDZHFLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([C@@]12[C@@H](C=C(C(=O)[C@H]1O)C)O[C@@H]3[C@@H](C[C@]2([C@]34CO4)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583586
Record name (1R,2R,3S,7R,9R,10R,12S)-2-[deuterio(hydroxy)methyl]-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919488-17-8
Record name (1R,2R,3S,7R,9R,10R,12S)-2-[deuterio(hydroxy)methyl]-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 919488-17-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of deoxynivalenol-d1 involves the incorporation of deuterium into the deoxynivalenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of deoxynivalenol-d1 solution involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Deoxynivalenol-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of deoxynivalenol-d1 include:

Major Products

The major products formed from the reactions of deoxynivalenol-d1 include hydroxylated derivatives, reduced metabolites, and substituted compounds. These products are often analyzed using chromatographic and spectroscopic techniques to determine their structure and properties .

Scientific Research Applications

Chemical Analysis

Internal Standard in Chromatography

  • Application : DON-d1 is widely used as an internal standard in chromatographic methods such as LC-MS (Liquid Chromatography-Mass Spectrometry) to ensure accurate quantification of deoxynivalenol in complex matrices like food and feed samples.
  • Importance : The deuterated form provides a stable reference point that compensates for variations in sample preparation and instrument response.

Biological Research

Toxicological Studies

  • Application : DON-d1 is employed in toxicological research to assess the effects of deoxynivalenol exposure on cellular processes, including apoptosis and metabolic pathways.
  • Case Study : A study involving avian species demonstrated that chronic exposure to DON affected growth performance and induced cellular damage in spleen cells, highlighting the compound's impact on animal health .

Mechanism of Action

  • Description : DON-d1 binds to the ribosomal peptidyl transferase center, inhibiting protein synthesis and triggering ribotoxic stress responses. This mechanism is critical for understanding its effects on cellular functions .

Food Safety and Industry Applications

Monitoring Mycotoxin Levels

  • Application : In the food and feed industry, DON-d1 is used to monitor contamination levels of deoxynivalenol in agricultural products. This application is essential for ensuring food safety and compliance with regulatory standards.
  • Data Table : A summary of DON contamination levels in various grains based on recent studies:
Grain TypeAverage DON Level (µg/kg)Regulatory Limit (µg/kg)
Wheat2001000
Corn5001000
Barley1501000

Medical Research

Impact on Human Health

  • Application : Research has shown that DON can lead to gastrointestinal disturbances in humans and animals, necessitating studies on its health effects.
  • Case Study : A risk assessment study indicated that high levels of DON exposure could lead to significant health effects, including body weight reduction and liver weight changes in sensitive populations .

Detoxification Strategies

Biological Detoxification Methods

  • Application : Recent advances have focused on biological methods for detoxifying DON using microbial strains or enzymes. These methods are preferred due to their specificity and efficiency without causing secondary pollution.
  • Challenges : Despite progress, challenges remain in fully understanding the mechanisms of DON biodegradation .

Mechanism of Action

Deoxynivalenol-d1 exerts its effects by binding to the ribosomal peptidyl transferase center, inhibiting protein synthesis. This binding triggers a ribotoxic stress response, leading to the activation of intracellular signaling pathways that mediate apoptosis and other cellular responses. The molecular targets of deoxynivalenol-d1 include ribosomal proteins and various kinases involved in stress response pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Key Structural Features Primary Use Toxicity Profile (IC₅₀/EC₅₀)
DON-d1 Deuterium substitution at C-1 position Internal standard for DON quantification Non-toxic (analytical tool)
Native DON Epoxy group at C-12,13; hydroxyl at C-3,15 Mycotoxin contaminant in grains IC₅₀: 0.2–1.0 µM (cell lines)
3-Acetyl-DON Acetylated hydroxyl group at C-3 Modified mycotoxin; less polar than DON 10× less toxic than DON
15-Acetyl-DON Acetylated hydroxyl group at C-15 Modified mycotoxin; common in processed food Similar toxicity to DON
Deepoxy-DON Reduced epoxy group (C-12,13) Detoxification metabolite in mammals 100× less toxic than DON
Zearalenone Macrocyclic lactone structure Estrogenic mycotoxin EC₅₀: 10–50 nM (estrogen receptors)
T-2 Toxin Acetylated hydroxyl groups at C-4,15 Highly cytotoxic trichothecene IC₅₀: 0.01–0.1 µM (cell lines)

Analytical Performance Comparison

DON-d1 outperforms non-isotopic analogs in LC-MS/MS methods:

  • Limit of Detection (LOD) : DON-d1 enables LODs of 0.1–0.5 µg/kg in cereal samples, compared to 1–5 µg/kg for antibody-based ELISA .
  • Recovery Rates: Spiked recovery rates for DON-d1-assisted methods exceed 90% in beer and wheat, whereas non-isotopic methods achieve 70–85% due to matrix interference .

Metabolic Stability

  • DON-d1 : Resists enzymatic degradation in biological matrices, ensuring stable signal correction .

Regulatory and Commercial Relevance

  • Regulatory Compliance : DON-d1 is critical for meeting EU maximum residue levels (MRLs) for DON (e.g., 750 µg/kg in unprocessed cereals) .
  • Commercial Availability : DON-d1 is sold as a certified reference material (CRM) by >10 global suppliers, with purity ≥98% (vs. 95% for acetylated derivatives) .

Key Research Findings

  • Synergistic Toxicity: Co-exposure to DON and zearalenone amplifies oxidative stress in intestinal cells, but DON-d1 remains inert in such models .
  • Environmental Stability : DON-d1 exhibits identical photostability and thermal degradation rates to native DON, validating its use in processing studies .

Data Tables

Table 1. LC-MS/MS Parameters for DON-d1 and Analogs

Analyte Precursor Ion (m/z) Product Ion (m/z) LOD (µg/L) LOQ (µg/L)
DON-d1 298.2 249.2 0.1 0.3
Native DON 297.2 249.2 0.2 0.5
D3G 457.3 427.2 0.5 1.5

Table 2. Cytotoxicity in IPEC-J2 Cells

Compound IC₅₀ (µM) Mechanism of Action
DON-d1 N/A No cytotoxicity observed
Native DON 0.5 Ribosomal inhibition, apoptosis
Zearalenone 0.05 Estrogen receptor activation
T-2 Toxin 0.02 Mitochondrial membrane disruption

Biological Activity

Deoxynivalenol (DON), a mycotoxin produced by various Fusarium species, poses significant health risks to humans and animals. The deuterated form, Deoxynivalenol-d1 , is utilized in research to study the biological activity of DON while minimizing the interference of natural isotopes. This article explores the biological activity of Deoxynivalenol-d1, focusing on its effects on cellular mechanisms, toxicity profiles, and implications for health.

Overview of Deoxynivalenol-d1

Deoxynivalenol is classified as a trichothecene mycotoxin and is known for its potent protein synthesis inhibition capabilities. It primarily affects the ribosomal function, leading to a phenomenon known as the ribotoxic stress response , which can trigger apoptosis and inflammatory responses in various cell types . The deuterated variant, Deoxynivalenol-d1, allows for more precise tracking in biological studies due to its unique mass signature.

Biological Activity and Mechanisms

Cellular Effects:
Deoxynivalenol-d1 exhibits several biological activities that can disrupt normal cellular functions:

  • Inhibition of Protein Synthesis: DON inhibits protein synthesis by binding to ribosomes, leading to cell stress and apoptosis. This action is mediated through pathways involving p38 MAPK and NF-κB, which are critical in regulating inflammatory responses .
  • Alterations in Cellular Signaling: Studies have shown that DON can alter kinase activity and affect intracellular signaling pathways, particularly in ovarian theca cells. Exposure to DON has been linked to changes in phosphorylation status of proteins associated with cell proliferation and survival .
  • Immune Response Modulation: Research indicates that DON can modulate immune responses by increasing pro-inflammatory cytokines such as IL-6 and altering the expression of genes involved in immune regulation .

Toxicological Profiles:
The toxicity of Deoxynivalenol-d1 has been extensively studied in various animal models:

  • In male B6C3F1 mice administered with DON at doses of 25 mg/kg, significant alterations were observed in organ weights, food consumption, and immune parameters over time .
  • Chronic exposure studies indicated that DON could lead to increased serum immunoglobulin A (IgA) levels and altered immune cell populations, suggesting a potential impact on long-term health outcomes .

Case Study 1: Ovarian Function Impairment

A study investigating the effects of DON on bovine theca cells revealed that exposure to 1 ng/mL of DON resulted in significant phosphorylation changes in proteins related to cell growth and proliferation. Approximately 93 peptides were phosphorylated while 254 were dephosphorylated after treatment. This suggests that even low concentrations of DON can activate pathways leading to potential tumorigenesis in ovarian tissues .

Case Study 2: Dermal Toxicity

Research into the dermal effects of DON demonstrated that it could impair skin barrier function by downregulating key proteins involved in skin integrity. Proteomic analyses indicated significant changes in expression levels associated with cellular stress responses .

Data Tables

Parameter Control Group DON Treatment (25 mg/kg) Significance (P-value)
Food Consumption (g/day)3.6 ± 0.482.94 ± 0.66<0.05
Body Weight Gain (g)12.94 ± 1.682.76 ± 0.84<0.01
Serum IgA Levels (µg/mL)BaselineIncreased<0.05

Q & A

Q. What ethical frameworks should guide DON-d1 studies involving human cell lines or epidemiological data?

  • Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval for human-derived samples and ensure informed consent documentation aligns with GDPR/HIPAA standards. Disclose conflicts of interest related to agricultural funding sources .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxynivalenol-d1 solution
Reactant of Route 2
Deoxynivalenol-d1 solution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.